![molecular formula C13H14N2OS B5003233 1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B5003233.png)
1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 4-methylphenyl group and a thiophen-2-ylmethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 4-methylphenyl isocyanate with thiophen-2-ylmethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
4-Methylphenyl isocyanate+Thiophen-2-ylmethylamine→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene ring and the urea moiety are crucial for its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(thiophen-2-yl)urea
- 1-(4-Methylphenyl)-3-(furan-2-ylmethyl)urea
- 1-(4-Methylphenyl)-3-(pyridin-2-ylmethyl)urea
Uniqueness
1-(4-Methylphenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both a 4-methylphenyl group and a thiophen-2-ylmethyl group. This combination imparts specific electronic and steric properties that influence its reactivity and binding interactions. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-4-6-11(7-5-10)15-13(16)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGFNUVBGXJWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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